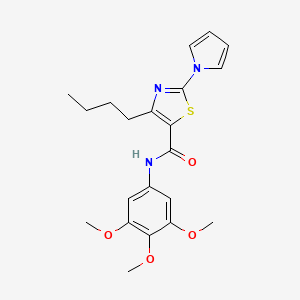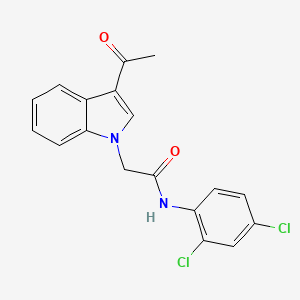
2-(3-acetyl-1H-indol-1-yl)-N-(2,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(2,4-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with an acetyl group at the third position and an acetamide group linked to a 2,4-dichlorophenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2,4-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the third position using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the reaction of the acetylated indole with 2,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in substitution reactions, especially at the positions ortho to the chlorine atoms on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced alcohol or amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(2,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide: Lacks the dichloro substitution on the phenyl ring.
2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide: Contains only one chlorine atom on the phenyl ring.
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom at a different position on the phenyl ring.
Uniqueness: The presence of two chlorine atoms on the phenyl ring in 2-(3-acetyl-1H-indol-1-yl)-N-(2,4-dichlorophenyl)acetamide enhances its chemical reactivity and potential biological activity compared to its analogs. This unique substitution pattern can lead to distinct interactions with molecular targets and different pharmacological profiles.
Properties
Molecular Formula |
C18H14Cl2N2O2 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11(23)14-9-22(17-5-3-2-4-13(14)17)10-18(24)21-16-7-6-12(19)8-15(16)20/h2-9H,10H2,1H3,(H,21,24) |
InChI Key |
ISVXCKULKHOBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B10984669.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B10984674.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B10984675.png)
![N-(1,3-benzodioxol-5-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10984676.png)
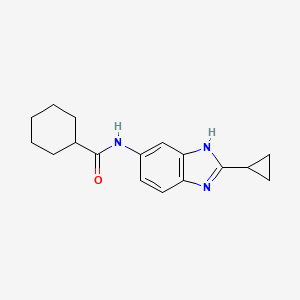
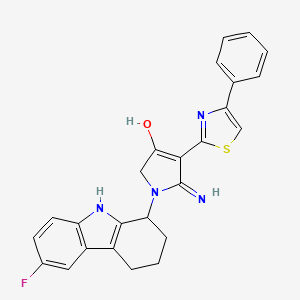
![N-[4-(acetylamino)phenyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10984696.png)
![2-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide](/img/structure/B10984698.png)
![4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B10984708.png)
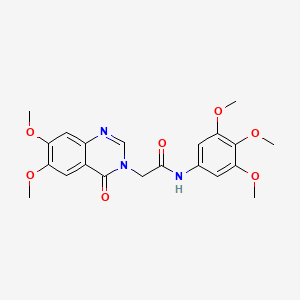
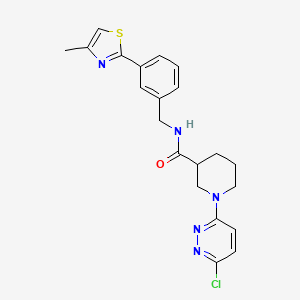
![methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10984737.png)
![(2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B10984750.png)
